molecular formula C18H16N2 B2488439 N-(1-naphthalen-2-ylethylideneamino)aniline CAS No. 7150-57-4

N-(1-naphthalen-2-ylethylideneamino)aniline

Cat. No.: B2488439
CAS No.: 7150-57-4
M. Wt: 260.34
InChI Key: FMLSEYCZCCRUHX-RGEXLXHISA-N
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Description

N-(1-naphthalen-2-ylethylideneamino)aniline is an organic compound with the molecular formula C18H15N It is a Schiff base derived from the condensation of 1-naphthaldehyde and aniline

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-naphthalen-2-ylethylideneamino)aniline can be synthesized through a condensation reaction between 1-naphthaldehyde and aniline. The reaction typically involves mixing equimolar amounts of 1-naphthaldehyde and aniline in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be catalyzed by adding a small amount of acid, such as hydrochloric acid or acetic acid, to increase the reaction rate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(1-naphthalen-2-ylethylideneamino)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: :

Properties

IUPAC Name

N-(1-naphthalen-2-ylethylideneamino)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-14(19-20-18-9-3-2-4-10-18)16-12-11-15-7-5-6-8-17(15)13-16/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLSEYCZCCRUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-57-4
Record name 2'-ACETONAPHTHONE PHENYLHYDRAZONE
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